

Technical Guide: Spectroscopic and Application Insights into 4-[(Diethylamino)methyl]phenylboronic acid

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Compound of Interest

4-

Compound Name: *[(Diethylamino)methyl]phenylboronic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral characteristics of **4-[(Diethylamino)methyl]phenylboronic acid**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectral data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on analogous structures. It also details a representative experimental protocol for acquiring such data and explores the compound's potential applications in targeted drug delivery and enzyme inhibition through conceptual diagrams.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **4-[(Diethylamino)methyl]phenylboronic acid**. These predictions are based on known spectral data for structurally similar compounds, including 4-(aminomethyl)phenylboronic acid and other para-substituted phenylboronic acids. The actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Spectral Data for **4-[(Diethylamino)methyl]phenylboronic acid**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (ortho to B(OH) ₂)	7.6 - 7.8	Doublet	2H
Ar-H (ortho to CH ₂ N)	7.2 - 7.4	Doublet	2H
-CH ₂ -N	3.6 - 3.8	Singlet	2H
-N(CH ₂ CH ₃) ₂	2.5 - 2.7	Quartet	4H
-N(CH ₂ CH ₃) ₂	1.0 - 1.2	Triplet	6H
B(OH) ₂	4.5 - 5.5	Broad Singlet	2H

Table 2: Predicted ¹³C NMR Spectral Data for 4-[(Diethylamino)methyl]phenylboronic acid

Carbon	Predicted Chemical Shift (ppm)
C-B	130 - 135
C-CH ₂	140 - 145
Ar-CH (ortho to B(OH) ₂)	133 - 136
Ar-CH (ortho to CH ₂ N)	128 - 130
-CH ₂ -N	55 - 60
-N(CH ₂) ₂	45 - 50
-CH ₃	10 - 15

Experimental Protocols

The following is a detailed methodology for the acquisition of NMR spectra for aminophenylboronic acid derivatives, which can be adapted for **4-[(Diethylamino)methyl]phenylboronic acid**.

NMR Sample Preparation and Data Acquisition

- Sample Preparation:

- Weigh approximately 5-10 mg of the **4-[(Diethylamino)methyl]phenylboronic acid** sample.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent may influence the chemical shifts, particularly for the labile B(OH)₂ protons.
- Transfer the solution to a 5 mm NMR tube.

- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds between scans.
 - Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).
 - Use a proton-decoupled pulse sequence (e.g., zgppg30).
 - Set the spectral width to cover the range of 0 to 160 ppm.
 - A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

- Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.
- Process the data similarly to the ^1H spectrum and reference it to the solvent peak.

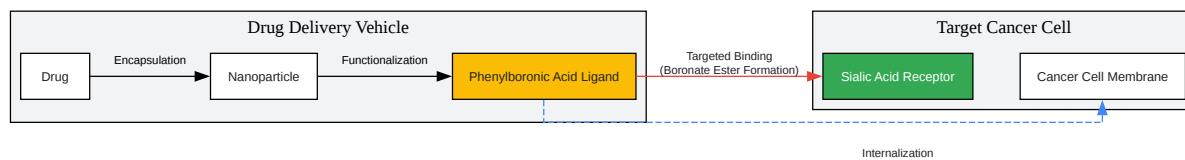
Signaling Pathways and Applications

Phenylboronic acids are versatile molecules in drug development, primarily due to their ability to interact with diols. This property is exploited in targeted drug delivery and enzyme inhibition.

Targeted Drug Delivery Workflow

Phenylboronic acid derivatives can be used to target cancer cells, which often overexpress sialic acid residues on their surface. The boronic acid moiety can form a reversible covalent bond with the diol groups of sialic acid, leading to selective drug accumulation in tumor tissues.

[1][2][3]

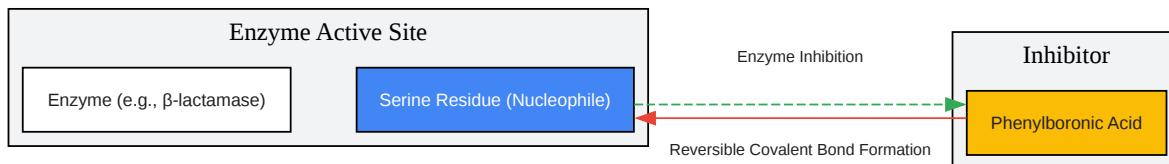


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Caption: Workflow for targeted drug delivery using a phenylboronic acid-functionalized nanoparticle.

Enzyme Inhibition Mechanism

The boron atom in phenylboronic acid is electrophilic and can form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of certain enzymes like β -lactamases.[4][5][6] This interaction can inhibit the enzyme's activity.



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Caption: Mechanism of enzyme inhibition by a phenylboronic acid derivative.

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